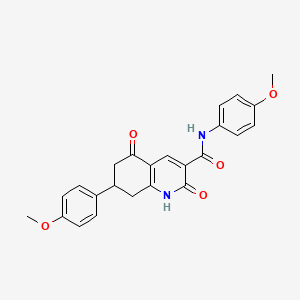![molecular formula C22H25NO6 B14939873 4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B14939873.png)
4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. Common reagents used in the synthesis include xylene, biboronic acid pinacol ester, palladium acetate, and sodium acetate . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. Safety and environmental considerations are also crucial in industrial production.
化学反应分析
Types of Reactions
4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide include:
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 7-isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
- tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
What sets this compound apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups.
属性
分子式 |
C22H25NO6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C22H25NO6/c1-21(2)26-15-16(27-21)18-20(29-22(3,4)28-18)25-17(15)19(24)23-14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15-18,20H,1-4H3,(H,23,24) |
InChI 键 |
OUYQBNWNUMRNOM-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=CC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939793.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)
![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)

